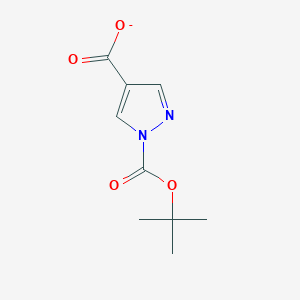1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
CAS No.:
Cat. No.: VC19813019
Molecular Formula: C9H11N2O4-
Molecular Weight: 211.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11N2O4- |
|---|---|
| Molecular Weight | 211.19 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-6(4-10-11)7(12)13/h4-5H,1-3H3,(H,12,13)/p-1 |
| Standard InChI Key | MBOVQMUHVMCMPG-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C=N1)C(=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at positions 1 and 4 with tert-butyl and ethyl ester groups, respectively . The tert-butyl group () provides steric bulk, influencing reactivity and solubility, while the ethyl ester () enhances hydrophobicity. The planar pyrazole ring facilitates π-π stacking interactions, which are critical in supramolecular assembly .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass (g/mol) | 240.26 | |
| CAS Registry Number | 405103-00-6 | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
-
-NMR: Signals at δ 1.3–1.5 ppm (tert-butyl methyl groups) and δ 4.2–4.4 ppm (ethyl ester methylene).
-
-NMR: Peaks at 165–170 ppm (ester carbonyls) and 80–85 ppm (tert-butyl quaternary carbon).
Infrared (IR) spectroscopy reveals strong absorptions at 1720–1740 cm (C=O stretch) and 1150–1250 cm (C-O ester).
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves a multi-step protocol:
-
Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynes via 1,3-dipolar cycloaddition .
-
Esterification: Reaction with tert-butyl bromide and ethyl bromide in the presence of a base (e.g., ) to introduce ester groups.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | Hydrazine, 1,3-diketone, EtOH, reflux | 60–70% | |
| Esterification | , , , THF, 0°C | 45–55% |
Reaction Mechanisms
-
Cycloaddition: The 1,3-dipolar cycloaddition proceeds via a concerted mechanism, forming the pyrazole ring with regioselectivity dictated by electron-withdrawing groups .
-
Alkylation: The tert-butyl group is introduced via an mechanism, while ethyl esterification follows nucleophilic acyl substitution.
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but exhibits limited solubility in water due to its ester groups. Stability studies indicate decomposition above 150°C, with hydrolysis of ester moieties under acidic or basic conditions.
Crystallographic Data
X-ray diffraction of analogous pyrazole dicarboxylates reveals monoclinic crystal systems with hydrogen-bonded dimers. For example, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate forms cyclic dimers via C–H⋯O interactions .
Applications in Research
Material Science
The tert-butyl group’s steric bulk enables use in:
-
Metal-Organic Frameworks (MOFs): As a ligand for constructing porous materials with gas storage capabilities .
-
Polymer Modification: Enhancing thermal stability in ester-functionalized polymers.
Future Directions
Research gaps include:
-
Biological Profiling: Systematic evaluation of anticancer and anti-inflammatory potential.
-
Catalytic Applications: Exploration in asymmetric synthesis as a chiral ligand.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume